N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide
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Overview
Description
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide is an organic compound known for its complex molecular structure, consisting of a pyrrolidine ring with benzyl and phenyl substituents. This compound is significant in various fields, such as medicinal chemistry and organic synthesis, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide typically involves multi-step processes. The most common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: : A starting material like 1-benzyl-4-phenylpyrrolidine can be synthesized through a cyclization reaction involving the appropriate precursors.
Chlorination: : Introduction of the chloropropanamide group is usually achieved through nucleophilic substitution, where a chlorine atom is introduced to the propanamide moiety.
The reaction conditions generally require controlled temperature, solvents like dichloromethane or ethanol, and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under mild conditions to introduce functional groups.
Reduction: : Reductive conditions can be employed to modify the amide or benzyl groups.
Substitution: : The chloropropanamide moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Typically involves nucleophiles like amines or alkoxides.
Major Products
The major products from these reactions include modified amides, substituted pyrrolidines, and derivatives with altered functional groups.
Scientific Research Applications
N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide has a wide range of applications:
Chemistry: : Utilized in the synthesis of complex organic molecules.
Biology: : Serves as a building block for biologically active compounds.
Medicine: : Explored for potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: : Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The exact pathways may vary depending on its structural analogs and functional groups. In medicinal chemistry, its action often involves modulation of receptor activity or enzyme inhibition, affecting biochemical pathways crucial for disease processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
**N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-3-chloropropanamide.
**N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-fluoropropanamide.
**N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-bromopropanamide.
Highlighting its Uniqueness
The uniqueness of N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide lies in its distinct chloropropanamide moiety, which allows for versatile chemical reactions and the formation of diverse derivatives. This compound’s stability and reactivity make it a valuable tool for researchers and chemists working on complex organic synthesis and drug development.
There you have it! A deep dive into this compound
Properties
IUPAC Name |
N-[(3S,4R)-1-benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15(21)20(24)22-19-14-23(12-16-8-4-2-5-9-16)13-18(19)17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,22,24)/t15?,18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNJOLJIIOFPQ-AOWWOYQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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